

Application Notes and Protocols for CTA056 in Jurkat Cell Line Experiments

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Compound of Interest

Compound Name: CTA056

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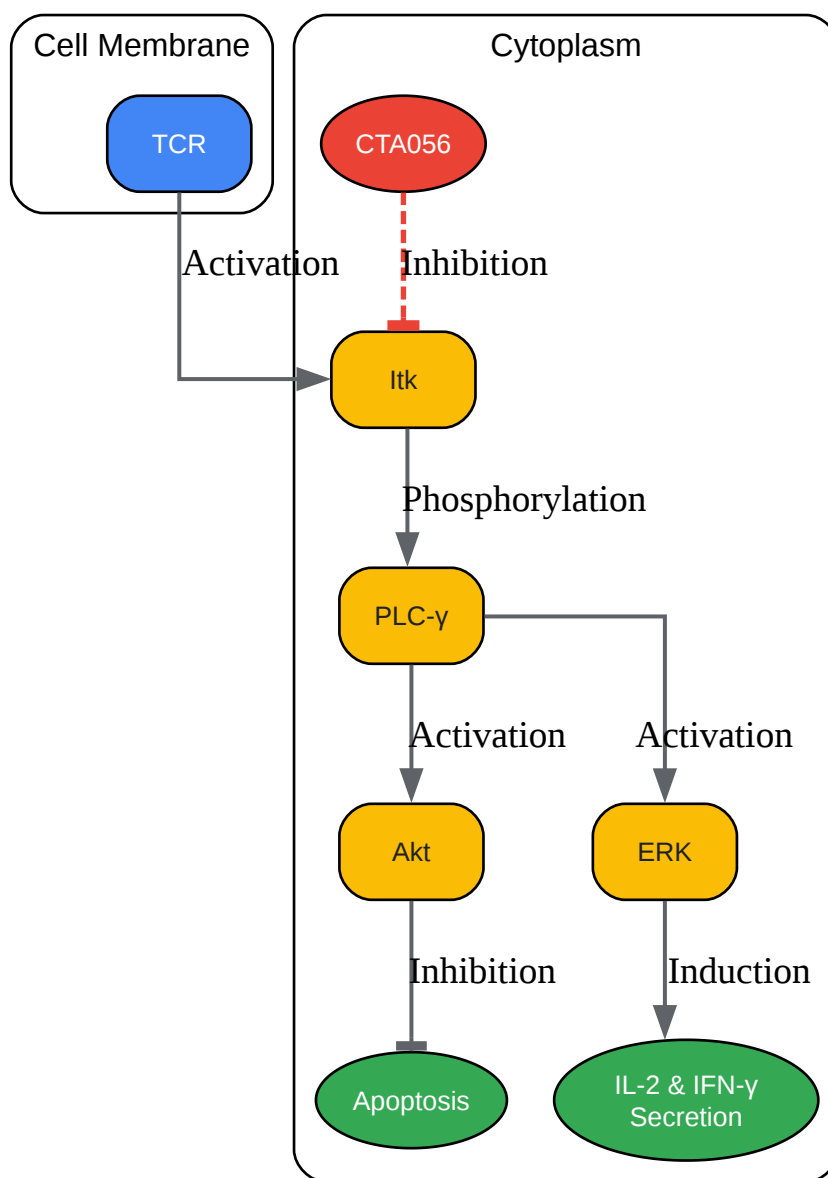
Introduction

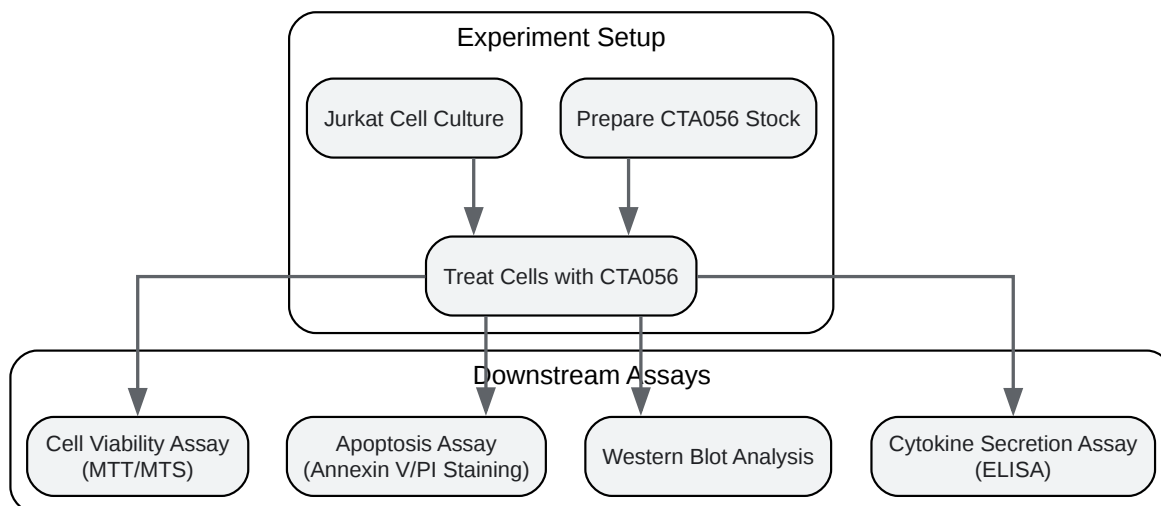
CTA056 is a novel, selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase belonging to the Tec family.^{[1][2]} Itk is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation.^{[1][2]} In malignant T-cells, such as the Jurkat cell line derived from human T-cell leukemia, Itk is often overexpressed and constitutively active, contributing to uncontrolled cell growth and survival.^{[1][3]} **CTA056** exerts its effects by inhibiting the kinase activity of Itk, thereby blocking downstream signaling cascades and inducing apoptosis in malignant T-cells.^[1] These application notes provide detailed protocols for utilizing **CTA056** in Jurkat cell line experiments to study its effects on cell signaling, viability, and cytokine production.

Mechanism of Action of CTA056 in Jurkat Cells

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of Itk. Activated Itk then phosphorylates and activates downstream effector molecules, including Phospholipase C-gamma (PLC-γ). PLC-γ activation leads to the generation of second messengers, which in turn activate key signaling pathways such as the Ras-ERK and PI3K-Akt pathways, promoting T-cell activation, proliferation, and survival.

CTA056 selectively binds to the ATP-binding pocket of Itk, inhibiting its autophosphorylation and kinase activity.^[1] This blockade prevents the phosphorylation of downstream targets like PLC- γ , Akt, and ERK, effectively shutting down the TCR signaling cascade.^[1] Consequently, treatment of Jurkat cells with **CTA056** leads to a dose-dependent induction of apoptosis and a reduction in the secretion of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN- γ).^[1]





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